molecular formula C8H10Cl2O2 B13947011 2-(Dichloroacetyl)cyclohexan-1-one CAS No. 66323-90-8

2-(Dichloroacetyl)cyclohexan-1-one

Katalognummer: B13947011
CAS-Nummer: 66323-90-8
Molekulargewicht: 209.07 g/mol
InChI-Schlüssel: UTIFCRIIKXMCLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dichloroacetyl)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a dichloroacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloroacetyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the dichloroacetyl chloride acting as an acylating agent to introduce the dichloroacetyl group onto the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dichloroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The dichloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dichloroacetyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Dichloroacetyl)cyclohexan-1-one involves its interaction with specific molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    2-(Chloroacetyl)cyclohexan-1-one: Similar structure but with a chloroacetyl group instead of a dichloroacetyl group.

    2-(Bromoacetyl)cyclohexan-1-one: Contains a bromoacetyl group.

Uniqueness

2-(Dichloroacetyl)cyclohexan-1-one is unique due to the presence of the dichloroacetyl group, which imparts distinct reactivity and properties compared to its analogs. The dichloroacetyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.

Eigenschaften

CAS-Nummer

66323-90-8

Molekularformel

C8H10Cl2O2

Molekulargewicht

209.07 g/mol

IUPAC-Name

2-(2,2-dichloroacetyl)cyclohexan-1-one

InChI

InChI=1S/C8H10Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2

InChI-Schlüssel

UTIFCRIIKXMCLN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.